molecular formula C14H14N2O2 B1332465 2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 380432-30-4

2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Cat. No.: B1332465
CAS No.: 380432-30-4
M. Wt: 242.27 g/mol
InChI Key: YJLLXEJOXOYNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid is Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. By inhibiting PDE5, this compound can enhance the effects of cGMP.

Mode of Action

As a PDE5 inhibitor , this compound binds to the active site of the enzyme, preventing it from breaking down cGMP . This leads to an increase in cGMP levels, promoting muscle relaxation and vasodilation.

Biochemical Pathways

The inhibition of PDE5 by this compound affects the cGMP-dependent pathway . Elevated cGMP levels lead to a series of biochemical events, including the activation of cGMP-dependent protein kinases, which in turn phosphorylate certain proteins, leading to muscle relaxation and vasodilation.

Pharmacokinetics

Similar compounds have been noted for theirimproved aqueous solubility , which could potentially enhance their bioavailability .

Result of Action

The result of the action of this compound is the relaxation of smooth muscle tissue and vasodilation . These effects can be beneficial in conditions such as erectile dysfunction and pulmonary arterial hypertension, where improved blood flow is desired.

Preparation Methods

The synthesis of 2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid involves multiple steps. One common method starts with the synthesis of 2-amino-5-cyanobenzoic acid from methyl 2-amino-5-bromobenzoate . This intermediate is then subjected to a series of reactions, including cyclization and reduction, to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid has several scientific research applications:

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16-7-6-12-10(8-16)13(14(17)18)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLLXEJOXOYNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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